molecular formula C14H15NSi B1401429 7-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 1197193-97-7

7-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1401429
CAS No.: 1197193-97-7
M. Wt: 225.36 g/mol
InChI Key: RUHASTVPYFVVHL-UHFFFAOYSA-N
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Description

7-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

7-((Trimethylsilyl)ethynyl)isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the ethynyl moiety to an ethyl or ethylene group.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as organolithium or organomagnesium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis
7-((Trimethylsilyl)ethynyl)isoquinoline serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules through various coupling reactions, including Sonogashira and cross-coupling reactions. The trimethylsilyl (TMS) group enhances the reactivity of the ethynyl group, facilitating the formation of carbon-carbon bonds in the synthesis of isoquinoline derivatives and other heterocycles .

Case Study: Synthesis of Isoquinolone Derivatives
Recent studies have demonstrated the use of alkynes, including this compound, in the synthesis of isoquinolone derivatives via annulation protocols. For instance, reactions involving ortho-halobenzamides and alkynes have shown high yields of N-substituted isoquinolone derivatives, indicating the compound's effectiveness in regioselective synthesis .

Reaction TypeConditionsYields (%)
Aryl C–X/N–H ActivationZn, Et3N in MeCN70-90
Co(OAc)2-catalyzed cyclizationN-(quinolin-8-yl)benzamides with alkynes75-85

Medicinal Chemistry

Pharmaceutical Applications
The compound has been investigated for its potential pharmaceutical applications, particularly in developing new therapeutic agents. Isoquinoline derivatives are known for their biological activities, including anti-cancer and anti-inflammatory properties. The incorporation of the TMS-ethynyl group can enhance these activities by improving solubility and bioavailability .

Case Study: Isoquinoline Libraries
A combinatorial library approach utilizing this compound has been reported to facilitate the rapid screening of isoquinoline derivatives for biological activity. Such libraries allow for the efficient identification of lead compounds for drug development, overcoming limitations associated with classical synthesis methods .

Materials Science

Applications in Photodynamic Therapy
In materials science, this compound has been used to synthesize cationic photosensitizers for photodynamic therapy (PDT). These compounds are designed to generate reactive oxygen species upon light activation, which can selectively kill cancer cells while minimizing damage to surrounding healthy tissues .

Case Study: Synthesis of Photosensitizers
Research has shown that using this compound in conjunction with other organic components leads to the development of effective photosensitizers with enhanced photochemical properties. The integration of TMS groups improves stability and light absorption characteristics, making them suitable candidates for PDT applications .

Mechanism of Action

The mechanism of action of 7-((Trimethylsilyl)ethynyl)isoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

7-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the trimethylsilyl and ethynyl groups.

    7-Ethynylisoquinoline: Similar to this compound but without the trimethylsilyl group.

    7-((Trimethylsilyl)ethynyl)quinoline: A related compound where the isoquinoline ring is replaced with a quinoline ring.

The presence of the trimethylsilyl group in this compound makes it more lipophilic and potentially more reactive in certain chemical reactions compared to its analogs .

Biological Activity

7-((Trimethylsilyl)ethynyl)isoquinoline is a synthetic compound with notable biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C14H15NSi
  • Molecular Weight : 225.36 g/mol
  • CAS Number : 1197193-97-7

The compound features a trimethylsilyl group and an ethynyl moiety attached to the isoquinoline framework, which enhances its lipophilicity and reactivity compared to other isoquinoline derivatives.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Antiviral Properties

The compound also displays antiviral activity. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors. This property is particularly relevant in the context of developing new antiviral therapies against resistant viral strains .

Anticancer Effects

The anticancer potential of this compound has been explored in various cancer cell lines. For example, it has demonstrated cytotoxic effects against neuroendocrine prostate cancer cells, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve apoptosis induction or cell cycle arrest .

The biological activity of this compound is influenced by its chemical structure:

  • Lipophilicity : The trimethylsilyl group enhances the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.
  • Reactive Intermediates : The ethynyl moiety can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Case Studies

StudyFindings
Study on Antimicrobial Activity The compound inhibited growth in multiple bacterial strains (e.g., E. coli, S. aureus).Supports the use of isoquinoline derivatives as antimicrobial agents.
Antiviral Activity Assessment Showed significant inhibition of viral replication in vitro.Highlights potential for development as antiviral therapeutics .
Cytotoxicity in Cancer Cells Induced apoptosis in neuroendocrine prostate cancer cells at nanomolar concentrations.Suggests promising anticancer properties warranting further investigation .

Comparison with Similar Compounds

This compound can be compared with other isoquinoline derivatives:

CompoundLipophilicityAntimicrobial ActivityAnticancer Activity
IsoquinolineLowModerateLow
7-EthynylisoquinolineModerateHighModerate
This compoundHighHighHigh

The presence of the trimethylsilyl group significantly enhances both lipophilicity and biological activity compared to its analogs.

Properties

IUPAC Name

2-isoquinolin-7-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-13-6-8-15-11-14(13)10-12/h4-6,8,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHASTVPYFVVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743719
Record name 7-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-97-7
Record name 7-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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